Elevated Lipophilicity (ΔLogP +0.6) Relative to the 7‑Hydroxy Analog Improves Predicted Membrane Permeability
The target compound exhibits an XLogP3 value of 5.2, whereas the 7‑hydroxy analog (CAS 201284‑83‑5) records an XLogP3‑AA of 4.6 [1][2]. This +0.6 log unit increase corresponds to roughly a four‑fold higher theoretical partition coefficient, favoring passive diffusion across lipid bilayers. The higher lipophilicity is achieved without introducing a hydrogen‑bond donor (HBD = 0 vs. 1 for the hydroxy analog), preserving a favorable permeability profile .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 7‑Hydroxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one: XLogP3‑AA = 4.6 |
| Quantified Difference | ΔLogP = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity combined with zero HBD predicts superior passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability.
- [1] PubChem Compound Summary CID 746345, 7‑ethoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one. Computed XLogP3 = 5.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/746345 (accessed 2026‑05‑11). View Source
- [2] PubChem Compound Summary CID 5663633, 7‑hydroxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one. Computed XLogP3‑AA = 4.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5663633 (accessed 2026‑05‑11). View Source
